molecular formula C6H14ClNO2 B2892723 (3R,4S)-Rel-3-Methyl-3,4-piperidinediol hydrochloride CAS No. 2187426-91-9

(3R,4S)-Rel-3-Methyl-3,4-piperidinediol hydrochloride

Cat. No.: B2892723
CAS No.: 2187426-91-9
M. Wt: 167.63
InChI Key: HCDNQBHQVVWDNV-RIHPBJNCSA-N
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Description

(3R,4S)-Rel-3-Methyl-3,4-piperidinediol hydrochloride is a chemical compound with significant potential in various scientific fields. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound’s unique stereochemistry, with the (3R,4S) configuration, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-Rel-3-Methyl-3,4-piperidinediol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 3-methylpiperidine.

    Hydroxylation: The introduction of hydroxyl groups at the 3 and 4 positions of the piperidine ring is achieved through hydroxylation reactions. This step often involves the use of oxidizing agents like osmium tetroxide or potassium permanganate.

    Purification: The resulting diol is purified using techniques such as recrystallization or chromatography.

    Hydrochloride Formation: The final step involves the conversion of the diol into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-Rel-3-Methyl-3,4-piperidinediol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, and osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or sulfonated derivatives.

Scientific Research Applications

(3R,4S)-Rel-3-Methyl-3,4-piperidinediol hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique stereochemistry.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (3R,4S)-Rel-3-Methyl-3,4-piperidinediol hydrochloride involves its interaction with specific molecular targets. The compound’s hydroxyl groups and stereochemistry allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride: Similar in structure but with a methoxy group instead of a methyl group.

    Clindamycin hydrochloride: An antibiotic with a similar piperidine ring structure but different functional groups and stereochemistry.

Uniqueness

(3R,4S)-Rel-3-Methyl-3,4-piperidinediol hydrochloride is unique due to its specific (3R,4S) configuration and the presence of hydroxyl groups at the 3 and 4 positions. This configuration imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

(3R,4S)-3-methylpiperidine-3,4-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-6(9)4-7-3-2-5(6)8;/h5,7-9H,2-4H2,1H3;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDNQBHQVVWDNV-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCC1O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CNCC[C@@H]1O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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